H-DL-Ala-OMe.HCl

Chiral Purity Enantiomeric Excess Stereoselective Synthesis

H-DL-Ala-OMe·HCl (L-alanine methyl ester hydrochloride) is the preferred chiral building block for stereoselective peptide synthesis. Its methyl ester enables selective C-terminal activation while the HCl salt enhances aqueous solubility. Do NOT substitute with DL-racemate (CAS 13515-97-4), which yields diastereomeric mixtures that compromise biological activity and purification. ≥98% HPLC purity ensures GMP manufacturing readiness. Order now.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 2491-20-5
Cat. No. B555102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Ala-OMe.HCl
CAS2491-20-5
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)N.Cl
InChIInChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H
InChIKeyIYUKFAFDFHZKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine Methyl Ester Hydrochloride (CAS 2491-20-5): Procurement-Ready Chiral Amino Acid Derivative for Peptide Synthesis


Methyl 2-aminopropanoate;hydrochloride (CAS 2491-20-5), commonly designated L-alanine methyl ester hydrochloride (L-Ala-OMe·HCl), is a crystalline hydrochloride salt of the methyl ester of the proteinogenic L-α-amino acid alanine [1]. It serves as a protected chiral building block, primarily employed in solution-phase peptide synthesis to introduce L-alanine residues while preventing undesired side reactions at the carboxyl terminus . The compound exhibits a defined specific optical rotation of approximately +7.0° (c=1.6 in methanol), confirming its single-enantiomer (L-) configuration and chiral integrity .

Procurement Alert: Why D- or DL-Alanine Esters Cannot Replace L-Alanine Methyl Ester Hydrochloride


While alanine methyl ester hydrochlorides share identical molecular formulas (C₄H₁₀ClNO₂) and molecular weights (139.58 g/mol), substitution with the D-enantiomer (CAS 14316-06-4) or the racemic DL-mixture (CAS 13515-97-4) introduces critical changes in stereochemistry that fundamentally alter the biological activity and physical properties of the resulting synthetic products . In peptide-based drug discovery, the incorporation of a non-natural D-amino acid can disrupt target binding, alter peptide conformation, and drastically modify pharmacokinetic profiles [1]. Furthermore, the DL-racemate exhibits a significantly higher melting point (∼155°C decomposition) compared to the pure L-enantiomer (109-111°C), a tangible physical difference that can complicate purification and formulation workflows .

Quantitative Differentiation of L-Alanine Methyl Ester Hydrochloride: Head-to-Head Evidence for Informed Procurement


Stereochemical Integrity: Optical Rotation as a Definitive Identity Metric

The L-enantiomer (CAS 2491-20-5) exhibits a positive specific optical rotation of +7.0° (c=1.6, methanol), while its enantiomer, D-alanine methyl ester hydrochloride (CAS 14316-06-4), shows an equal but opposite rotation of -8.0° under identical conditions . The racemic mixture (DL-, CAS 13515-97-4) displays no net optical rotation. This quantifiable stereochemical signature is critical for confirming the identity and enantiopurity of the starting material, directly impacting the stereochemical outcome of downstream syntheses [1].

Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Physical Property Differentiation: Melting Point as a Purity and Handling Indicator

The melting point of L-alanine methyl ester hydrochloride (109-111 °C) is significantly lower than that of its racemic counterpart, DL-alanine methyl ester hydrochloride, which decomposes at approximately 155°C . The D-enantiomer melts in a similar range (108-110 °C) but can be distinguished by its optical rotation. This thermal behavior is a reliable, easily measured proxy for enantiomeric purity and can signal potential contamination with the D-isomer or other impurities .

Solid-State Characterization Thermal Analysis Purity Assessment

Validated Application: Peptide Coupling Yields with L-Ala-OMe·HCl

In a published synthetic protocol, L-alanine methyl ester hydrochloride was coupled with a carboxylic acid using EDCI/HOBt/DIPEA in DMF at room temperature, achieving a 69.8% isolated yield of the desired conjugate [1]. This yield serves as a benchmark for evaluating the performance of this specific building block in a standard amide bond-forming reaction. While direct comparative yield data with D- or DL-analogs under identical conditions is scarce, the L-enantiomer is the established, validated choice for synthesizing peptides intended to mimic native L-amino acid sequences [2].

Peptide Synthesis Solution-Phase Chemistry Reaction Yield

Regulatory Compliance: Hygroscopicity and Storage Requirements

L-alanine methyl ester hydrochloride is explicitly noted as 'Hygroscopic' and requires storage under inert gas and away from strong oxidizing agents . The racemic DL-form is described as 'Very Hygroscopic' . This difference in hygroscopicity, while qualitative, has practical implications for weighing accuracy, long-term stability, and the need for controlled atmosphere handling (e.g., glovebox). Procurement decisions may favor the L-enantiomer if a slightly lower sensitivity to moisture is desired, though both require careful handling.

Stability Storage Conditions Material Handling

Procurement-Driven Applications: Where L-Alanine Methyl Ester Hydrochloride Outperforms Alternatives


Stereocontrolled Synthesis of L-Peptide Therapeutics and Diagnostics

This compound is the essential building block for constructing peptides with the native L-alanine configuration, as required for most biologically active peptides and peptidomimetics. The quantitative optical rotation (+7.0°) and defined melting point (109-111°C) ensure the correct stereoisomer is used, which is critical for maintaining target binding and biological function . Substitution with the D- or DL-form would yield a peptide with altered or abolished activity, making L-Ala-OMe·HCl non-substitutable for these applications [1].

Reproducible Solution-Phase Peptide Coupling with Established Yield Benchmarks

For researchers performing solution-phase amide bond formation, L-alanine methyl ester hydrochloride offers a validated starting point. A published coupling protocol using standard reagents (EDCI/HOBt/DIPEA) delivered a 69.8% isolated yield [2]. This provides a tangible performance expectation, allowing scientists to benchmark their own reaction outcomes and troubleshoot synthetic routes, a level of predictability not readily available for less common analogs.

Quality Control and Identity Verification in GMP/GLP Environments

In regulated laboratory settings, the ability to unequivocally identify and verify the identity of a starting material is paramount. The combination of a specific optical rotation of +7.0° and a melting point of 109-111°C provides a two-factor authentication system that distinguishes L-alanine methyl ester hydrochloride from its D- and DL- counterparts . This reduces the risk of costly errors and ensures compliance with rigorous documentation requirements.

In Vivo Metabolic Tracer Studies

While not a unique differentiator, the compound's established use as a reagent for in vivo measurement of glucose and alanine metabolism in diabetic patients underscores its biological relevance and handling in physiological contexts . This application requires the L-enantiomer to correctly mimic natural metabolic pathways, as the D-isomer is not metabolized in the same manner [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-DL-Ala-OMe.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.